molecular formula C6H10Cl2N2S B6211893 1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride CAS No. 2731009-56-4

1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride

Cat. No.: B6211893
CAS No.: 2731009-56-4
M. Wt: 213.1
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Description

1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride typically involves the reaction of 5-chloro-1,3-thiazole with propan-1-amine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex thiazole derivatives with potential biological activities.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness: 1-(5-chloro-1,3-thiazol-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

2731009-56-4

Molecular Formula

C6H10Cl2N2S

Molecular Weight

213.1

Purity

0

Origin of Product

United States

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